molecular formula C7H6Cl2FN3S B12851908 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide

4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide

Cat. No.: B12851908
M. Wt: 254.11 g/mol
InChI Key: QOZYESXHIHONTM-UHFFFAOYSA-N
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Description

4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide is a chemical compound known for its diverse biological activities. It is a derivative of thiosemicarbazide, which has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s unique structure, featuring dichloro and fluorophenyl groups, contributes to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

  • 4-(3-Chloro-4-fluorophenyl)thiosemicarbazide
  • 4-(4-Methoxyphenyl)thiosemicarbazide
  • 4-(4-Nitrophenyl)thiosemicarbazide

Comparison: 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide stands out due to its enhanced biological activity, attributed to the presence of both dichloro and fluorophenyl groups. These groups increase the compound’s lipophilicity and ability to interact with biological targets, making it more potent compared to its analogs .

Properties

Molecular Formula

C7H6Cl2FN3S

Molecular Weight

254.11 g/mol

IUPAC Name

1-amino-3-(3,5-dichloro-4-fluorophenyl)thiourea

InChI

InChI=1S/C7H6Cl2FN3S/c8-4-1-3(12-7(14)13-11)2-5(9)6(4)10/h1-2H,11H2,(H2,12,13,14)

InChI Key

QOZYESXHIHONTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)NC(=S)NN

Origin of Product

United States

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